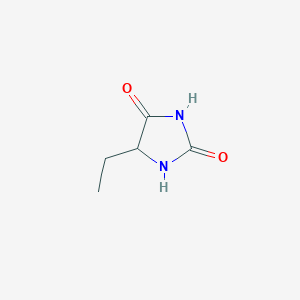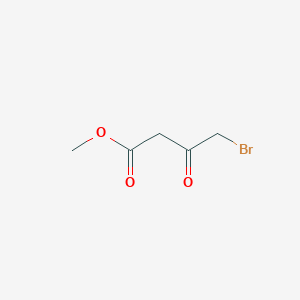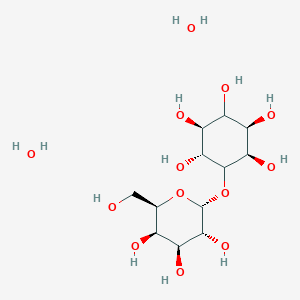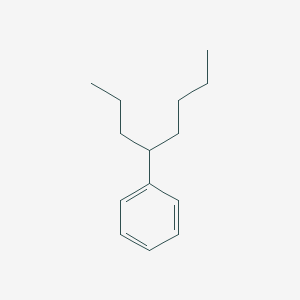
Hept-1-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-1-enyl acetate, also known as ethyl heptenyl acetate, is an organic compound commonly used in the fragrance and flavor industry. It is a colorless liquid with a fruity and floral odor, and it is naturally found in many fruits and flowers, including jasmine, apple, and strawberry. Hept-1-enyl acetate has been extensively studied for its potential applications in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of hept-1-enyl acetate is not fully understood. However, it is believed to act as a ligand for certain olfactory receptors in the nose, triggering a response in the brain that results in the perception of the fruity and floral odor associated with the compound.
Biochemische Und Physiologische Effekte
Hept-1-enyl acetate has been shown to have various biochemical and physiological effects. In a study conducted on rats, it was found to have a sedative effect when administered orally. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of hept-1-enyl acetate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its potential to cause irritation to the skin and eyes, which requires proper handling and safety precautions.
Zukünftige Richtungen
There are several potential future directions for the study of hept-1-enyl acetate. One direction is the exploration of its potential applications in the treatment of microbial infections. Another direction is the study of its potential as a sedative or anxiolytic agent in humans. Additionally, the synthesis of novel compounds based on hept-1-enyl acetate could lead to the development of new fragrance and flavor compounds.
Synthesemethoden
Hept-1-enyl acetate can be synthesized through various methods, including the acetylation of hept-1-ene with acetic anhydride in the presence of a catalyst, such as sulfuric acid. Other methods include the reaction of heptaldehyde with acetic acid and the reaction of heptanol with acetic anhydride. The synthesis method used depends on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Hept-1-enyl acetate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology. In chemistry, it is used as a starting material for the synthesis of other organic compounds. In biology, it is used as a fragrance compound in perfumes and cosmetics and as a flavoring agent in food products.
Eigenschaften
CAS-Nummer |
17574-85-5 |
|---|---|
Produktname |
Hept-1-enyl acetate |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
[(E)-hept-1-enyl] acetate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI-Schlüssel |
JMFFUDMJDZXYCT-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCC/C=C/OC(=O)C |
SMILES |
CCCCCC=COC(=O)C |
Kanonische SMILES |
CCCCCC=COC(=O)C |
Andere CAS-Nummern |
35468-97-4 |
Synonyme |
(E)-1-Acetoxy-1-heptene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



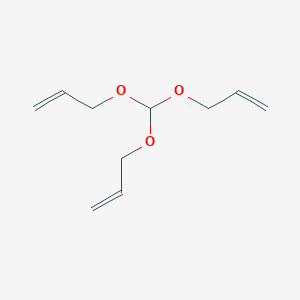
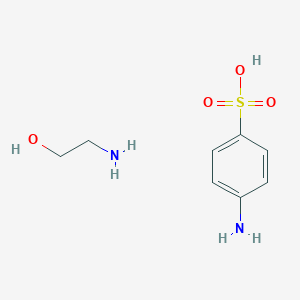
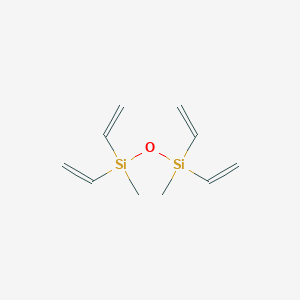
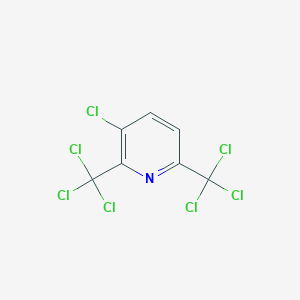
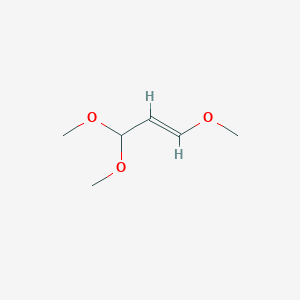
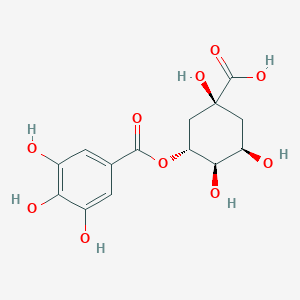
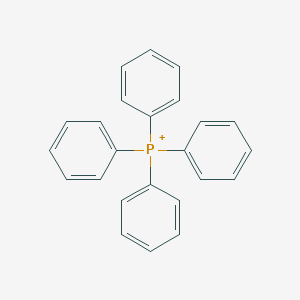
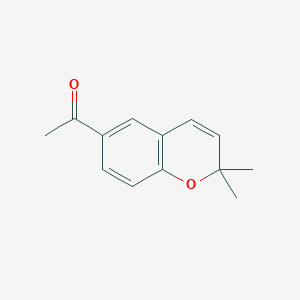
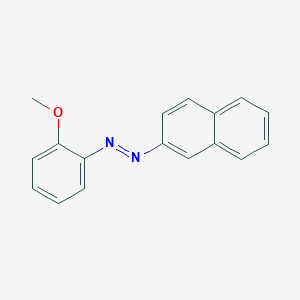
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
